molecular formula C18H16N2O4 B5529446 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B5529446
M. Wt: 324.3 g/mol
InChI Key: QNSKWOFHCRYADT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical processes. For instance, Sakai et al. (2022) developed versatile reagents for N-alkylacetamide synthesis, emphasizing the practicality of such compounds in pharmaceutical product development. Their work highlights the synthesis of derivatives through reactions with alkyl halides and sulfonates, showcasing the compound's foundational role in creating various pharmaceutical agents (Sakai et al., 2022).

Molecular Structure Analysis

The structural analysis of closely related compounds has been performed using various techniques. For example, the crystal structure of N-(4-Chloro-α,α-dimethoxybenzyl)acetamide was described by Hajjem et al. (1993), providing insights into the conformational characteristics essential for understanding the compound's chemical behavior and reactivity (Hajjem et al., 1993).

Chemical Reactions and Properties

Chemical properties and reactions of compounds with similar structures have been extensively studied. Kischkewitz et al. (2016) reported a transition-metal-free synthesis method for 3-peroxy-substituted oxindoles, demonstrating the compound's potential in creating new chemical entities through radical functionalization, highlighting its versatility in synthetic organic chemistry (Kischkewitz et al., 2016).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-13-8-6-12(7-9-13)10-19-16(21)11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSKWOFHCRYADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)acetamide

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